molecular formula C18H20N4O3S B2508760 Ethyl 2-(ethylsulfanyl)-7-methyl-4-oxo-5-(pyridin-3-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate CAS No. 537046-33-6

Ethyl 2-(ethylsulfanyl)-7-methyl-4-oxo-5-(pyridin-3-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate

Cat. No. B2508760
M. Wt: 372.44
InChI Key: DXNPSYSAXCREFP-UHFFFAOYSA-N
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Description

The compound , ethyl 2-(ethylsulfanyl)-7-methyl-4-oxo-5-(pyridin-3-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate, is a complex organic molecule that is likely to have a multi-step synthesis pathway involving the formation of a pyrido[2,3-d]pyrimidine core. This core is a bicyclic structure consisting of a pyridine ring fused to a pyrimidine ring. The molecule also contains various functional groups such as an ester group (ethyl carboxylate), a sulfanyl group (ethylsulfanyl), and a ketone (4-oxo).

Synthesis Analysis

The synthesis of related sulfanylidene tetrahydropyrimidine derivatives has been reported using acid-catalyzed cyclocondensation reactions between thiourea, ethyl 3-oxobutanoate, and substituted benzaldehydes . Although the exact synthesis of the compound is not detailed in the provided papers, it can be inferred that a similar method could be employed, possibly involving a cyclocondensation step to form the pyrimidine ring followed by additional steps to introduce the pyridine ring and other substituents.

Molecular Structure Analysis

The molecular structure of related compounds shows that the reduced pyrimidine ring can adopt conformations that are intermediate between boat, screw-boat, and twist-boat forms . This flexibility in conformation could be relevant to the compound , potentially affecting its reactivity and interactions with other molecules. Hydrogen bonding plays a significant role in the stabilization of these structures, with N-H...O and N-H...S hydrogen bonds forming ribbons in the crystal lattice .

Chemical Reactions Analysis

Reactions involving similar ethyl 1-alkyl-5-benzoyl-6-methylsulfanyl-2-oxo-1,2-dihydropyridine-3-carboxylates with nitrogen-containing binucleophiles have been shown to lead to recyclization, resulting in the formation of fused bicyclic structures . This suggests that the compound may also undergo recyclization or other reactions with nitrogen-containing nucleophiles, potentially leading to a variety of heterocyclic compounds.

Physical and Chemical Properties Analysis

While the exact physical and chemical properties of the compound are not provided, related polysubstituted pyridines have been shown to adopt nearly planar structures and exhibit supramolecular aggregation through various intermolecular interactions such as C-H...O, C-H...F, and C-H...π . These interactions are crucial for the stability of the crystal structure and could influence properties such as solubility, melting point, and reactivity. The presence of the ester, sulfanyl, and ketone functional groups will also contribute to the compound's chemical behavior, including its acidity, basicity, and nucleophilic/electrophilic characteristics.

Scientific Research Applications

Synthesis and Derivatives

  • Synthesis of Novel Pyrido[3′,2′4,5]thieno[3,2‐d]pyrimidines and Related Fused Systems

    : Bakhite et al. (2005) discussed the preparation of various tetrahydropyridothienopyrimidine derivatives using a key compound that is structurally similar to Ethyl 2-(ethylsulfanyl)-7-methyl-4-oxo-5-(pyridin-3-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate. These derivatives form a basis for synthesizing related fused polyheterocyclic systems (Bakhite, Al‐Sehemi, & Yamada, 2005).

  • Synthesis of 3-Substituted Pyrido[4′,3′4,5]thieno[2,3-d]pyrimidines and Related Fused Thiazolo Derivatives

    : Ahmed (2003) synthesized new derivatives from a similar compound, highlighting the structural versatility and potential for creating diverse pharmacophores (Ahmed, 2003).

  • Synthesis and Properties of Derivatives of Ethyl 7-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate : Śladowska, Bartoszko-Malik, & Zawisza (1990) worked on derivatives of a similar compound, demonstrating the ability to modify such molecules for varying pharmacological activities (Śladowska, Bartoszko-Malik, & Zawisza, 1990).

Biological Activity and Applications

  • Pentafluorophenylammonium Triflate Catalyzed Synthesis and Antimicrobial Activity : Ghashang, Mansoor, & Aswin (2013) described the synthesis of related derivatives using a novel catalyst, highlighting their significant antimicrobial activity against various strains (Ghashang, Mansoor, & Aswin, 2013).

  • Ionic Liquid Mediated Synthesis of Novel Chromone-Pyrimidine Coupled Derivatives : Nikalje et al. (2017) synthesized novel derivatives under green conditions, demonstrating the potential of these compounds as antifungal and antibacterial agents (Nikalje, Tiwari, Seijas Vazquez, & Vázquez-Tato, 2017).

  • Synthesis and Antimicrobial Evaluation of Pyrimidine Derivatives : Farag, Kheder, & Mabkhot (2008) explored the utility of a similar compound in synthesizing new derivatives with antimicrobial properties (Farag, Kheder, & Mabkhot, 2008).

Future Directions

Research in the field of pyrimidines is ongoing, with a focus on developing new pyrimidines with enhanced anti-inflammatory activities and minimum toxicity . The progress in high-throughput biological screening technologies and a great variety of heterocyclic derivatives provide almost unlimited potential in creating physiologically active molecules .

properties

IUPAC Name

ethyl 2-ethylsulfanyl-7-methyl-4-oxo-5-pyridin-3-yl-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O3S/c1-4-25-17(24)12-10(3)20-15-14(13(12)11-7-6-8-19-9-11)16(23)22-18(21-15)26-5-2/h6-9,13H,4-5H2,1-3H3,(H2,20,21,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXNPSYSAXCREFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC2=C(C1C3=CN=CC=C3)C(=O)NC(=N2)SCC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(ethylsulfanyl)-7-methyl-4-oxo-5-(pyridin-3-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate

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